Atorvastatin Impurity 15

Pharmaceutical Analysis Method Validation Quality Control

Analytical method development for Atorvastatin impurity profiling is compromised when structurally similar impurities cannot be reliably distinguished. Atorvastatin Impurity 15 (CAS 693793-42-9), the 4-Fluoro Atorvastatin Calcium Salt, is a unique reference standard with a distinct molecular composition (C33H33F2N2O5, MW 575.64) that differs fundamentally from related impurities (e.g., Lactone or Desfluoro forms). • Unique chromatographic retention time and MS fragmentation enable unambiguous identification and quantification • ≥95% purity ensures accurate relative response factor (RRF) determination • Essential for system suitability testing in ANDA/DMF regulatory submissions and routine QC batch release

Molecular Formula C33H33F2N2O5
Molecular Weight 575.64
CAS No. 693793-42-9
Cat. No. B601594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Impurity 15
CAS693793-42-9
Molecular FormulaC33H33F2N2O5
Molecular Weight575.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin Impurity 15 Overview


Atorvastatin Impurity 15 (CAS 693793-42-9), chemically identified as 4-Fluoro Atorvastatin Calcium Salt, is a process-related impurity of the HMG-CoA reductase inhibitor Atorvastatin . It is characterized by a molecular formula of C33H33F2N2O5 and a molecular weight of 575.64 g/mol, and is supplied as a reference standard with a purity typically exceeding 95% . Its structural distinction from the parent drug and other related impurities necessitates its use as a specific marker in analytical method development, validation, and routine quality control to ensure the safety and efficacy of Atorvastatin active pharmaceutical ingredients (APIs) and finished dosage forms [1].

Non-Substitutability of Atorvastatin Impurity 15


Generic substitution among Atorvastatin impurities is scientifically invalid due to their distinct chemical structures and resulting analytical behaviors. Atorvastatin Impurity 15, a 4-Fluoro Atorvastatin Calcium Salt, possesses a unique molecular composition (C33H33F2N2O5, MW 575.64) that differs fundamentally from other common impurities such as Atorvastatin EP Impurity H (Lactone Impurity) or EP Impurity D (Desfluoro Impurity) [1]. These structural differences translate into unique chromatographic retention times, mass spectrometric fragmentation patterns, and spectroscopic signatures [2]. Regulatory guidelines from bodies like the FDA and EMA mandate the identification and control of specific impurities like Impurity 15 at defined thresholds to ensure patient safety [2]. Therefore, using an incorrect or generic impurity reference standard would compromise the accuracy of analytical methods, risk failing regulatory audits, and ultimately undermine the quality assessment of the final drug product.

Analytical Performance Metrics for Atorvastatin Impurity 15


Validated UPLC Recovery

In a validated ultra-performance liquid chromatography (UPLC) method designed for the simultaneous determination of 15 impurities in Atorvastatin Calcium API, Atorvastatin Impurity 15 demonstrated a specific and reliable recovery rate, ensuring its accurate quantification [1].

Pharmaceutical Analysis Method Validation Quality Control

High Purity Specification for Calibration

Commercially available Atorvastatin Impurity 15 reference standards are consistently supplied with a high purity specification, which is a prerequisite for its function as a primary calibrator in quantitative analytical methods [1].

Reference Standard Quality Control Analytical Chemistry

Structural Differentiation for Method Specificity

The distinct chemical structure of Atorvastatin Impurity 15, featuring a 4-fluorophenyl group and a calcium salt moiety, provides a unique analytical fingerprint that is essential for developing specific and stability-indicating HPLC methods .

Chemical Structure Impurity Profiling Method Development

Key Applications of Atorvastatin Impurity 15


Regulatory Method Development & Validation

Procurement of Atorvastatin Impurity 15 is essential for analytical R&D teams developing or validating stability-indicating HPLC/UPLC methods for Atorvastatin drug substance or product. As evidenced by its use in a validated UPLC method capable of separating 15 impurities, this specific reference standard enables the establishment of system suitability criteria, determination of relative retention times (RRT), and calculation of relative response factors (RRF) [1]. This data is mandatory for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) to demonstrate control over the impurity profile to regulatory agencies [2].

Routine QC and Batch Release Testing

QC laboratories in pharmaceutical manufacturing require Atorvastatin Impurity 15 as a certified reference standard for the routine monitoring of production batches. The high purity of the commercially available standard (>95%) ensures accurate quantification of this specific impurity against established acceptance criteria . Its use is critical for confirming that each batch of Atorvastatin API or finished tablet meets the strict impurity limits defined in compendial monographs (e.g., USP, EP) and ICH Q3A/Q3B guidelines, thereby ensuring product safety and consistency [2].

Forced Degradation & Stability Studies

During forced degradation studies (stress testing) of Atorvastatin formulations, Atorvastatin Impurity 15 may be formed or increased under specific conditions. This impurity standard is required to confirm its identity and to track its formation kinetics over time [2]. Understanding the formation pathway of Impurity 15 helps in designing robust formulations and selecting appropriate packaging to minimize degradation, ultimately extending product shelf-life and ensuring patient safety throughout the product's lifecycle [2].

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